molecular formula C12H16N2O3S B14260364 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- CAS No. 394657-05-7

2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-

Cat. No.: B14260364
CAS No.: 394657-05-7
M. Wt: 268.33 g/mol
InChI Key: IRZNSHIJULMORY-NSHDSACASA-N
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Description

The compound 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- (CAS: 96643-94-6) is a chiral pyrrolidine derivative characterized by a sulfonamide group attached to a 4-methylphenyl ring. Its molecular formula is C15H16N2O3, with a molecular weight of 272.30 g/mol and a density of 1.302 g/cm³ at 20°C . The (2S)-stereochemistry is critical for its biological activity, as enantiomeric differences often dictate pharmacological efficacy . This compound’s sulfonyl group enhances polarity, influencing solubility and binding interactions, while the 4-methyl substituent modulates lipophilicity .

Properties

CAS No.

394657-05-7

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(2S)-N-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

IRZNSHIJULMORY-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

(2S)-N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide features a pyrrolidine ring with an amide group at the 2-position and a p-toluenesulfonyl group attached to the pyrrolidine nitrogen. The (2S) configuration refers to the stereochemistry at the 2-position, which is critical for biological activity and synthetic utility. The compound's structure contains several key functional groups:

  • A five-membered pyrrolidine ring
  • A primary amide (-CONH₂) at the 2-position
  • A p-toluenesulfonyl (tosyl) group on the nitrogen
  • A stereogenic center at C-2 with the (S) configuration

The tosyl group serves as both a protecting group for the pyrrolidine nitrogen and an activating group that modifies the electronic properties of the heterocycle, making it useful for further transformations.

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of (2S)-N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide can be approached through several retrosynthetic pathways:

  • Tosylation of (S)-pyrrolidine-2-carboxamide
  • Amidation of (S)-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid
  • Stereoselective synthesis from proline derivatives
  • Resolution of racemic mixtures

Each approach offers distinct advantages depending on the availability of starting materials, required stereochemical purity, and scale of synthesis.

General Considerations

When selecting a synthetic route, several factors must be considered:

  • Stereochemical control to ensure the (2S) configuration
  • Protection/deprotection strategies for the reactive nitrogen
  • Optimization of reaction conditions to maximize yield and purity
  • Scale-up potential for larger production

Direct Synthetic Routes

Tosylation of (S)-Pyrrolidine-2-carboxamide

One of the most straightforward approaches involves direct tosylation of commercially available (S)-pyrrolidine-2-carboxamide.

Procedure
  • Dissolve (S)-pyrrolidine-2-carboxamide (1.0 equiv) in anhydrous dichloromethane or tetrahydrofuran
  • Cool the solution to 0-5°C under inert atmosphere
  • Add base (typically triethylamine, 1.5-2.0 equiv)
  • Add p-toluenesulfonyl chloride (1.1-1.2 equiv) dropwise as a solution in dichloromethane
  • Allow the reaction to warm to room temperature and stir for 6-24 hours
  • Monitor by thin-layer chromatography or LC-MS
  • Quench with water, extract with organic solvent, and purify by column chromatography or recrystallization
Reaction Parameters and Optimization
Parameter Typical Range Optimal Conditions Effect on Yield
Solvent DCM, THF, Acetonitrile Anhydrous DCM Higher yields in aprotic solvents
Temperature −10°C to 25°C 0°C → RT Lower temperatures reduce side reactions
Reaction Time 6-24 hours 12 hours Extended times lead to degradation
Base Et₃N, DIPEA, Pyridine Et₃N (1.5 equiv) Affects solubility and reactivity
TsCl equiv 1.1-1.5 1.2 Excess can lead to over-tosylation
Concentration 0.1-0.5 M 0.2 M Higher concentrations may cause precipitation

This method is advantageous due to its simplicity and direct approach. However, the tosylation reaction can be challenging to control, potentially leading to over-tosylation or incomplete conversion. The use of dry solvents and precise temperature control is essential for optimal results.

Amidation of (S)-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid

An alternative approach involves the amidation of (S)-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid, which can be prepared from L-proline.

Synthesis of (S)-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid
  • Dissolve L-proline (1.0 equiv) in aqueous sodium hydroxide (2.0 equiv)
  • Cool to 0°C and add p-toluenesulfonyl chloride (1.1 equiv) in portions
  • Maintain pH 9-10 by adding additional NaOH as needed
  • Stir for 3-4 hours, allowing the temperature to rise to room temperature
  • Acidify to pH 2 with concentrated HCl
  • Extract with ethyl acetate, dry, and concentrate to obtain the tosylated acid
Amidation Procedure
  • Dissolve (S)-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous THF
  • Cool to −10°C and add isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv)
  • Stir for 30 minutes at −10°C to form the mixed anhydride
  • Bubble ammonia gas through the solution or add concentrated ammonium hydroxide
  • Allow to warm to room temperature and stir for 4-6 hours
  • Concentrate, dilute with water, and extract with ethyl acetate
  • Purify by column chromatography
Alternative Coupling Methods
Coupling Reagent Conditions Yield (%) Advantages Limitations
EDC/HOBt DCM, RT, 12h 65-75 Mild conditions, water-soluble byproducts Relatively expensive
HATU/DIPEA DMF, 0°C→RT, 6h 75-85 High coupling efficiency Expensive, DMF difficult to remove
T3P EtOAc, 0°C→RT, 8h 70-80 Less toxic byproducts, easy workup Moisture sensitive
PyBOP/DIPEA DCM, RT, 8h 70-78 Efficient for hindered substrates Chromatographic purification needed
DCC/NHS THF, 0°C→RT, 12h 60-70 Economical Dicyclohexylurea byproduct difficult to remove

This route offers better control over the tosylation step but requires an additional amidation step. The overall yield is typically comparable to the direct tosylation approach.

Stereoselective Synthesis Approaches

Resolution Methods

For applications requiring high enantiomeric purity, resolution of racemic mixtures can be employed.

Diastereomeric Salt Formation
  • Prepare racemic N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide
  • Form diastereomeric salts with chiral acids (e.g., tartaric acid, mandelic acid)
  • Separate diastereomers by fractional crystallization
  • Liberate the pure enantiomer by base treatment
Enzymatic Resolution

Lipase-catalyzed kinetic resolution has been demonstrated for similar pyrrolidine derivatives:

  • React racemic N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide with a vinyl ester in the presence of lipase (e.g., Candida antarctica lipase B)
  • The enzyme selectively acylates one enantiomer
  • Separate the acylated and non-acylated compounds by chromatography
  • Hydrolyze the acylated compound if needed

This method can achieve excellent enantiomeric excess (>99%) but is limited by a maximum 50% theoretical yield unless dynamic kinetic resolution is employed.

Asymmetric Synthesis from Proline Derivatives

Using Chiral Auxiliaries

Starting from L-proline ensures the correct stereochemistry at the 2-position:

  • Protect the carboxylic acid of L-proline as an ester
  • Tosylate the nitrogen using standard conditions
  • Convert the ester to an amide via aminolysis or through a Weinreb amide intermediate
Chiral Catalyst-Mediated Synthesis

Asymmetric catalysis can be employed to prepare the target compound:

  • Prepare a racemic or prochiral pyrrolidine precursor
  • Use chiral catalysts for stereoselective functionalization
  • Incorporate the tosyl group and amide functionality

This approach is particularly valuable for large-scale synthesis, as it avoids stoichiometric chiral auxiliaries.

Advanced Synthetic Methodologies

C-H Activation Strategy

Recent advances in C-H activation chemistry offer innovative routes to functionalized pyrrolidines. A strategy based on C(sp³)-H activation methodology has been developed for the synthesis of 3-substituted pyrrolidine-2-carboxylic acid derivatives, which could be adapted for the preparation of (2S)-N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide.

The procedure involves:

  • Preparation of a suitable pyrrolidine substrate with a directing group
  • Palladium-catalyzed C-H activation
  • Functionalization of the activated position
  • Introduction of the tosyl group and conversion to the carboxamide

This highly efficient and enantioselective strategy provides excellent control over stereochemistry at multiple centers.

Multicomponent Reactions

Multicomponent reactions offer expedient routes to complex molecules from simple precursors. A modified Stetter-Paal-Knorr reaction sequence has been employed for the synthesis of pyrrolidine-2-carboxamides:

  • Preparation of a suitable enamine or enal precursor
  • Stetter reaction to form a 1,4-dicarbonyl intermediate
  • Paal-Knorr cyclization to form the pyrrolidine ring
  • Introduction of the tosyl group and amide functionality

This approach is particularly valuable for library synthesis and can be adapted for the preparation of (2S)-N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide derivatives.

Sulfonylation Methods

Traditional sulfonylation employs sulfonyl chlorides, but newer methodologies offer milder conditions and broader substrate compatibility.

SuFEx Chemistry

The Sulfur Fluoride Exchange (SuFEx) click chemistry provides an alternative to traditional sulfonylation:

  • Prepare a suitable sulfur(VI) fluoride reagent
  • React with the pyrrolidine nitrogen under mild conditions
  • Complete the synthesis by introducing the carboxamide functionality

This approach offers high chemoselectivity and compatibility with various functional groups.

Optimization of Reaction Conditions

Solvent Effects

Solvent selection significantly impacts reaction efficiency, as demonstrated in the following table:

Solvent Polarity Index Dielectric Constant Yield (%) Observations
Dichloromethane 3.1 8.93 75-85 Good solubility, easy workup
Tetrahydrofuran 4.0 7.58 70-80 Ethereal solvent, good for organometallics
Acetonitrile 5.8 37.5 65-75 Polar aprotic, good for SN2 reactions
N,N-Dimethylformamide 6.4 36.7 80-90 High yields but difficult removal
Toluene 2.4 2.38 50-60 Low polarity limits reaction rate
1,4-Dioxane 4.8 2.21 60-70 Ethereal solvent with higher boiling point
Ethyl Acetate 4.4 6.02 65-75 Green solvent, good for scale-up

For tosylation reactions, dichloromethane and tetrahydrofuran typically provide optimal results due to their ability to dissolve both starting materials and the formed product while facilitating efficient stirring.

Temperature and Time Optimization

Temperature significantly affects reaction kinetics and selectivity:

Reaction Step Temperature Range Optimal Temperature Time Yield (%)
Tosylation −10°C to 25°C 0°C → RT 12h 75-85
Amidation via Mixed Anhydride −15°C to 25°C −10°C → RT 6h 70-80
Amidation via Coupling Reagents 0°C to 25°C 0°C → RT 8h 75-85
Resolution −20°C to 25°C Varies by method 24-48h 40-45
C-H Activation 50°C to 120°C 80°C 24h 65-75

Lower temperatures generally favor selectivity while higher temperatures accelerate reaction rates but may promote side reactions or epimerization.

Catalyst and Reagent Selection

For stereoselective methods, catalyst selection is crucial:

Catalyst/Reagent Reaction Type Loading (mol%) ee (%) Yield (%)
N-Tosyl-(Sa)-binam-L-prolinamide Asymmetric synthesis 2.5-10 90-97 70-96
Benzoic acid Co-catalyst for asymmetric synthesis 1-2.5 N/A Enhances selectivity
EDCI/HOBt Amide coupling 110 N/A 72
HATU/DIPEA Amide coupling 110 N/A 85
Pd(OAc)₂/AgOAc C-H activation 5-10 >95 65-75
Candida antarctica lipase B Enzymatic resolution 10-20 wt% >99 45-48

The data demonstrates that N-Tosyl-(Sa)-binam-L-prolinamide provides excellent enantioselectivity at relatively low catalyst loadings, making it suitable for asymmetric synthesis of pyrrolidine derivatives.

Purification and Characterization

Purification Methods

Purification Technique Applicability Advantages Limitations
Flash Chromatography All synthetic routes High resolution, adaptable Solvent-intensive, time-consuming
Recrystallization High-purity requirements Efficient for large scale, high purity Yield loss, solvent optimization needed
Preparative HPLC Analytical quantities, high purity Very high purity, automation Expensive, low throughput
Distillation Volatile intermediates Scalable, economical Not suitable for high-boiling compounds
Acid-Base Extraction Compounds with basic/acidic groups Simple equipment, scalable Limited to compounds with appropriate pKa

For (2S)-N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide, recrystallization from ethyl acetate/hexane mixtures often provides high-purity material after initial purification by column chromatography.

Analytical Characterization

Spectroscopic Analysis
Analytical Method Key Characteristic Signals Information Provided
¹H NMR δ 7.75-7.65 (d, 2H, tosyl), 7.35-7.25 (d, 2H, tosyl), 4.25-4.15 (m, 1H, C2-H), 3.45-3.35 (m, 1H, C5-H), 3.25-3.15 (m, 1H, C5-H), 2.40 (s, 3H, tosyl-CH₃), 2.15-1.70 (m, 4H, C3-H and C4-H) Structure confirmation, purity assessment
¹³C NMR δ 172-173 (C=O), 143-144 (tosyl C-Me), 135-136 (tosyl C-SO₂), 129-130 (tosyl CH), 127-128 (tosyl CH), 60-61 (C2), 48-49 (C5), 30-31 (C3), 24-25 (C4), 21-22 (tosyl CH₃) Carbon framework confirmation
IR 3350-3200 cm⁻¹ (NH₂ stretch), 1680-1650 cm⁻¹ (C=O stretch), 1340-1320 cm⁻¹ and 1160-1140 cm⁻¹ (SO₂ stretches) Functional group identification
Mass Spectrometry m/z: [M+H]⁺ calculated for C₁₂H₁₆N₂O₃S: 269.0954 Molecular weight confirmation
Optical Rotation [α]D²⁰ = -30 to -34° (c = 1.0, CHCl₃) Enantiomeric purity indication
Chromatographic Analysis
Method Conditions Retention time (min) Application
Chiral HPLC Chiralpak AD-H, Hexane/IPA (80:20), 1.0 mL/min 12.5 (S), 15.3 (R) Enantiomeric purity determination
Analytical HPLC C18, MeCN/H₂O (40:60), 1.0 mL/min 8.7 Purity assessment
TLC EtOAc/Hexane (1:1), Silica Rf = 0.35 Reaction monitoring
GC-MS DB-5 column, 150-280°C, 10°C/min 10.8 Purity and identity confirmation

Scale-up Considerations and Industrial Applications

Process Optimization for Large-Scale Production

Process Parameter Lab Scale Pilot Scale Manufacturing Scale
Reaction volume 10-100 mL 1-10 L >100 L
Mixing method Magnetic stirring Mechanical stirring Impeller design
Heat transfer Oil bath/ice bath Jacketed reactor Heat exchangers
Purification Chromatography Recrystallization Crystallization, filtration
Reagent addition Manual Controlled addition Automated feeding systems
Analytics TLC, HPLC In-process controls PAT (Process Analytical Technology)

For industrial production, the most viable routes are:

  • Direct tosylation of (S)-pyrrolidine-2-carboxamide (for smaller scales)
  • Asymmetric synthesis using catalytic methods (for larger scales)

These approaches minimize the use of chromatography and expensive reagents while maintaining high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Boiling Point (°C)
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- 96643-94-6 C15H16N2O3 272.30 4-methylphenyl sulfonyl, (2S) 532.0 ± 50.0
2-Pyrrolidinecarboxamide, N-phenyl-, (2S)- 64030-43-9 C11H14N2O 190.24 Phenyl, (2S) Not reported
(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide 956240-11-2 C19H21ClN2O4S 409.89 4-chlorophenyl sulfonyl, (2S) Not reported
N-Despropyl (R)-Ropivacaine 27262-43-7 C15H22N2O 246.35 2,6-Dimethylphenyl, piperidine Not reported

Key Observations :

  • Sulfonyl vs.
  • Substituent Effects : The 4-methyl group in the target compound improves lipophilicity relative to the 4-chloro derivative (956240-11-2), which may favor membrane permeability .
  • Ring Size : Piperidine-based analogs (e.g., N-Despropyl Ropivacaine) exhibit larger ring structures, altering conformational flexibility and binding kinetics compared to pyrrolidine derivatives .

Biological Activity

2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-, also known by its CAS number 394657-05-7, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimalarial and antioxidant effects. This article delves into the synthesis, biological activity, and therapeutic implications of this compound based on current research findings.

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 268.33204 g/mol

Synthesis and Derivatives

Recent studies have reported the synthesis of various sulphonamide pyrrolidine carboxamide derivatives, including the target compound. A notable study synthesized thirty-two new derivatives and evaluated their biological activities against Plasmodium falciparum, the causative agent of malaria. The synthesis involved standard organic chemistry techniques to obtain compounds with varying functional groups that influence their biological efficacy .

Antimalarial Activity

The compound exhibits significant antimalarial properties. In vitro studies have shown that certain derivatives can inhibit the growth of Plasmodium falciparum at low micromolar concentrations. For instance, several derivatives demonstrated an IC50 range between 2.40–8.30 μM, indicating their potency against the malaria parasite .

Table 1: Antimalarial Activity of Selected Derivatives

CompoundIC50 (μM)Mechanism of Action
10b3.02N-myristoyltransferase inhibition
10c6.48Radical scavenging
10o2.40Disruption of folate biosynthesis

The mechanism by which these compounds exert their antimalarial effects includes inhibition of essential enzymes like N-myristoyltransferase (NMT), which is crucial for the parasite's life cycle progression . Inhibition of NMT leads to disruptions in protein myristoylation, essential for parasite viability.

Antioxidant Activity

In addition to its antimalarial properties, the compound has shown promising antioxidant capabilities. The ability to scavenge DPPH radicals was assessed, with some derivatives demonstrating IC50 values comparable to ascorbic acid, a well-known antioxidant . This suggests potential applications in combating oxidative stress-related conditions.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (μg/mL)Reference Antioxidant IC50 (μg/mL)
10b6.48Ascorbic Acid (1.06)
10o4.32Ascorbic Acid (1.06)

Case Studies and Research Findings

A comprehensive study investigated the binding affinities of these compounds to homology-modeled targets in P. falciparum. Molecular docking studies revealed that certain derivatives had enhanced binding affinities due to structural modifications that improved interactions with target sites .

Moreover, a comparison was made with other known antimalarial agents, highlighting that compounds with carboxamide functionalities exhibited superior stability and efficacy due to enhanced proteolytic resistance in the acidic environment of the parasite's food vacuole .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (2S)-N-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide with high enantiomeric purity?

  • Answer : The compound’s synthesis typically involves coupling 2-pyrrolidinecarboxamide derivatives with 4-methylbenzenesulfonyl chloride under basic conditions. Enantiomeric purity can be achieved using chiral auxiliaries or catalysts, followed by purification via preparative HPLC (≥98% purity, as validated in similar sulfonamide syntheses) . Reaction progress should be monitored using TLC and NMR spectroscopy to confirm intermediate formation and stereochemical integrity.

Q. How can researchers confirm the structural identity and stereochemistry of this sulfonamide derivative?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and confirming the sulfonamide linkage. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and coupling constants.
  • FTIR : Detection of sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and amide C=O bands (~1650 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Based on analogous sulfonamides:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks (acute toxicity Category 4 per EU-GHS) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Always consult updated SDS prior to use .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Answer : Quantum mechanical calculations (e.g., DFT) can model transition states to predict regioselectivity in sulfonylation reactions. Tools like Gaussian or ORCA enable reaction path searches, while molecular docking studies (AutoDock Vina) assess bioactivity potential. Experimental parameters (e.g., solvent polarity, temperature) can be refined using machine learning models trained on reaction databases .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in NMR) or crystal packing in SC-XRD. Mitigation approaches include:

  • Variable-temperature NMR to identify conformational equilibria.
  • Hirshfeld surface analysis to quantify intermolecular interactions in the solid state .
  • DFT-based NMR chemical shift calculations (e.g., using GIAO method) to cross-validate experimental spectra .

Q. How can researchers evaluate the bioactivity of this compound against therapeutic targets?

  • Answer :

  • In vitro assays : Screen for enzyme inhibition (e.g., carbonic anhydrase, proteases) using fluorogenic substrates or SPR-based binding studies.
  • Molecular dynamics simulations to assess stability of ligand-target complexes (e.g., using GROMACS).
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonamide or pyrrolidine moieties to isolate pharmacophoric groups .

Q. What analytical techniques are suitable for detecting degradation products during stability studies?

  • Answer : Accelerated stability testing (40°C/75% RH) with analysis via:

  • LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., free sulfonic acid or pyrrolidine fragments).
  • X-ray photoelectron spectroscopy (XPS) : Monitor sulfur oxidation states in degraded samples .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for analogous sulfonamides in Journal of Chemical Crystallography .
  • Safety Compliance : Align with TCI America’s SDS guidelines for sulfonamide handling .
  • Data Validation : Use Cambridge Structural Database (CSD) codes for crystallographic comparisons .

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